molecular formula C19H13F3O2 B1332624 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde CAS No. 866133-96-2

2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde

Cat. No.: B1332624
CAS No.: 866133-96-2
M. Wt: 330.3 g/mol
InChI Key: QVYBAIFKYHLJAB-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)benzyl)oxy-1-naphthaldehyde (2-TBN) is an organic compound that has been used in various scientific research applications. Although it has been studied for many years, its exact mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still not fully understood.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Benzannulation and Heterocyclic Synthesis : A study by Wang et al. (2017) demonstrated a novel I2-mediated benzannulation of 1,7-diyne to produce unexpected 1-aroyl-2-naphthaldehydes. These compounds were then successfully applied in the synthesis of fused aza-heterocyclic compounds, suggesting the potential of 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde in complex organic syntheses (Wang et al., 2017).

  • Synthesis of 1-Naphthaldehydes : Miao and Huang (2009) reported the synthesis of 1-naphthaldehydes, including derivatives like this compound, through organo-selenium induced radical ring-opening intramolecular cyclization (Miao & Huang, 2009).

Catalysis and Coordination Chemistry

  • Catalytic Asymmetric Coupling : Chiral oxovanadium(IV) complexes derived from 2-hydroxy-1-naphthaldehyde and amino acids can catalyze the enantioselective oxidative coupling of various 2-naphthols. This application illustrates the catalytic potential of naphthaldehyde derivatives in asymmetric synthesis (Hon et al., 2001).

  • Synthesis of Metal Complexes : Babu et al. (2017) synthesized cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide, a compound related to this compound, demonstrating its utility in developing metal complexes with potential catalytic applications (Babu et al., 2017).

Sensors and Supramolecular Chemistry

  • Development of Fluorescent Chemosensors : Sun et al. (2018) designed a 2-hydroxy-1-naphthaldehyde-based chemosensor for selective detection of aluminum ions, highlighting the application of naphthaldehyde derivatives in creating sensitive and selective chemical sensors (Sun et al., 2018).

  • Building Blocks for Molecular Recognition : Das and Goswami (2017) reviewed the use of 2-hydroxy-1-naphthaldehyde as a functionalized fluorescent backbone for synthesizing various chemosensors. This implies the potential of its derivatives in molecular recognition applications (Das & Goswami, 2017).

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O2/c20-19(21,22)15-6-3-4-13(10-15)12-24-18-9-8-14-5-1-2-7-16(14)17(18)11-23/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYBAIFKYHLJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363333
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866133-96-2
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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